N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Description
N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H23N5O3S and its molecular weight is 461.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide, is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors in the biological system . This binding can lead to inhibition or activation of these targets, resulting in changes in cellular processes.
Biochemical Pathways
Triazole compounds are known to show a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds can affect a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of triazole compounds have been studied and summarized in some literature .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Properties
IUPAC Name |
N-[2-[6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-16-3-5-18(6-4-16)24(31)25-14-13-22-27-26-21-11-12-23(28-29(21)22)33-15-20(30)17-7-9-19(32-2)10-8-17/h3-12H,13-15H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRMGWWSQLTFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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